N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Description
N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic small molecule featuring a 1,3-thiazole core substituted at the 4-position with a 2,5-dichlorophenyl group and at the 2-position with a 2,3-dimethoxybenzamide moiety. This compound belongs to a broader class of thiazole-based amides, which are explored for therapeutic applications due to their diverse pharmacological profiles, including anti-inflammatory and antimicrobial activities .
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c1-24-15-5-3-4-11(16(15)25-2)17(23)22-18-21-14(9-26-18)12-8-10(19)6-7-13(12)20/h3-9H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPTYJLZIWWFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
A critical factor in the activity of thiazole derivatives is the substitution pattern on the aromatic rings. Below is a comparative analysis of key analogs:
Key Observations :
Heterocyclic Modifications in Related Amides
Several compounds replace the thiazole core or modify the amide-linked aromatic system:
Thiophene and Furan Derivatives
- N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide : Replaces the dichlorophenyl group with a chlorothiophene and substitutes the benzamide with a furan carboxamide. Thiophene’s electron-rich nature may alter redox properties, while furan’s lower aromaticity could reduce metabolic stability compared to benzamide derivatives .
Azo-Linked Compounds ()
Research Findings and Implications
- Structural Activity Relationship (SAR) : The combination of dichlorophenyl and dimethoxy groups in the target compound optimizes both binding affinity and pharmacokinetic properties, distinguishing it from simpler analogs .
- Synthetic Versatility : Modifications to the thiazole core (e.g., thiophene substitution) highlight opportunities for tuning electronic properties, though such changes may compromise stability .
Biological Activity
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 413.32 g/mol |
| IUPAC Name | This compound |
| SMILES | Clc1ccc(Cl)c(c1)c4csc(NC(=O)Cc3ccc2ccccc2c3)n4 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiazole derivatives, including this compound. A notable investigation demonstrated that this compound exhibits potent antifungal activity against various strains of fungi. The Minimum Inhibitory Concentration (MIC) values for the compound were found to be in the range of 0.03 to 0.5 μg/mL against Candida albicans and between 0.25 to 2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and receptors involved in cellular metabolism and proliferation. The thiazole ring is known to interact with various biological targets, modulating their activity and leading to downstream effects that inhibit cell growth and induce apoptosis in cancer cells .
Study on Antifungal Activity
In a study published in 2021, a series of thiazole derivatives were synthesized and evaluated for their antifungal properties. Among these derivatives, this compound showed considerable efficacy against fungal pathogens with minimal cytotoxicity towards human cells . This suggests a potential therapeutic window for its use as an antifungal agent.
Pharmacokinetics
Pharmacokinetic studies indicated that compounds similar to this compound possess favorable absorption and distribution characteristics in vivo. The half-life of related compounds was reported to be approximately 80 minutes in human liver microsomes , indicating good metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
